N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide
Description
N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide is a synthetic organic compound that features a pyridine ring fused with an oxadiazole moiety
Properties
IUPAC Name |
N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(17)15-12(2,3)11-14-10(18-16-11)9-5-4-6-13-7-9/h4-7H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKEHMPFMSIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Coupling with Pyridine: : The oxadiazole intermediate is then coupled with a pyridine derivative. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
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Acetylation: : The final step involves the acetylation of the intermediate product to form this compound. Acetyl chloride or acetic anhydride can be used as acetylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines or partially reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological targets. These interactions can modulate pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-(pyridin-3-yl)acetamide: Similar structure but different positional isomer, which can lead to different biological activities.
N-(pyridin-4-yl)acetamide: Another positional isomer with distinct properties.
Uniqueness
N-[2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)propan-2-yl]acetamide is unique due to the presence of both pyridine and oxadiazole rings, which confer a combination of chemical reactivity and biological activity not seen in simpler analogs. This dual functionality allows for a broader range of applications and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
